

PI3K AKT mTOR signaling pathway overview

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Samotolisib

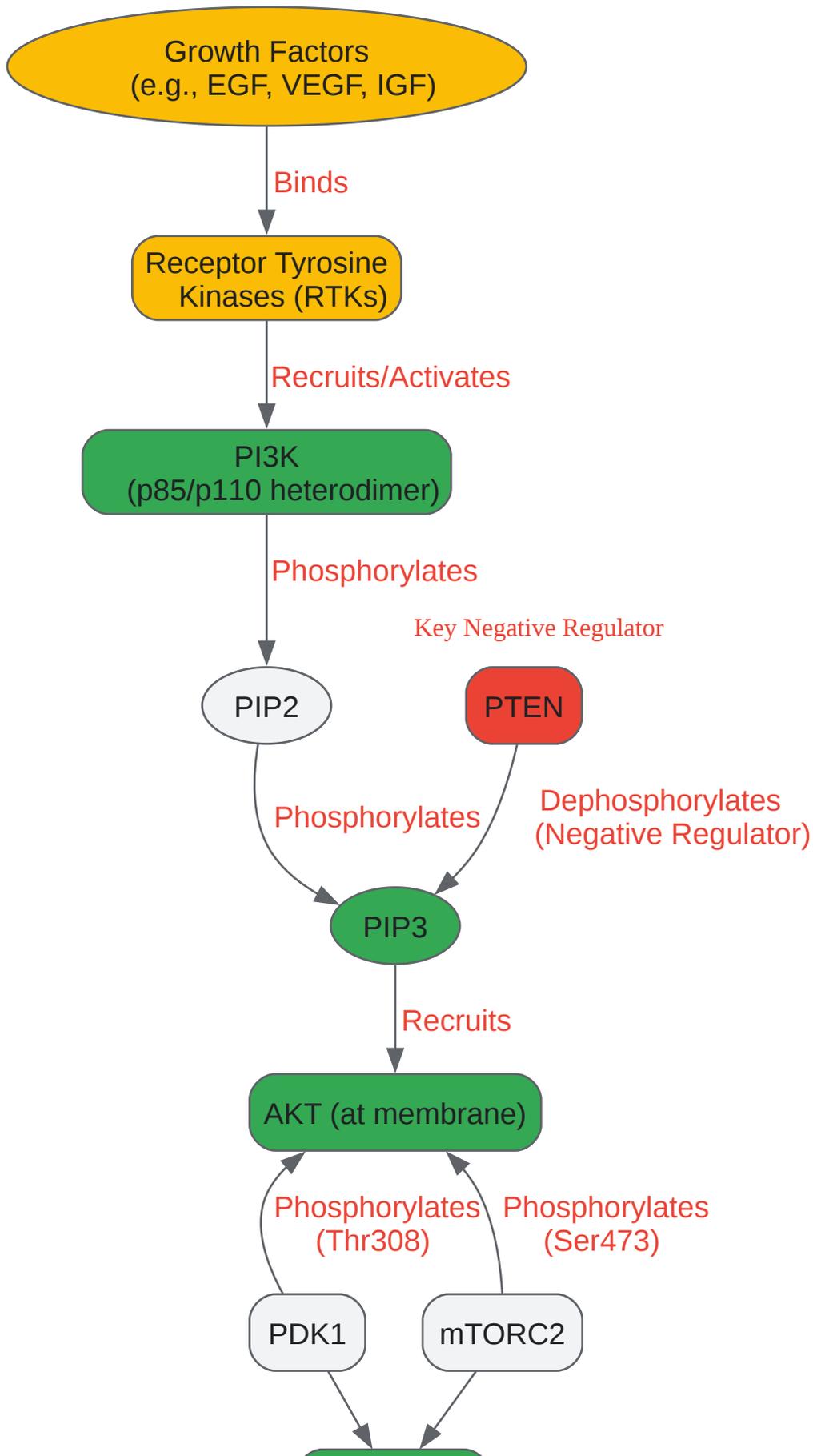
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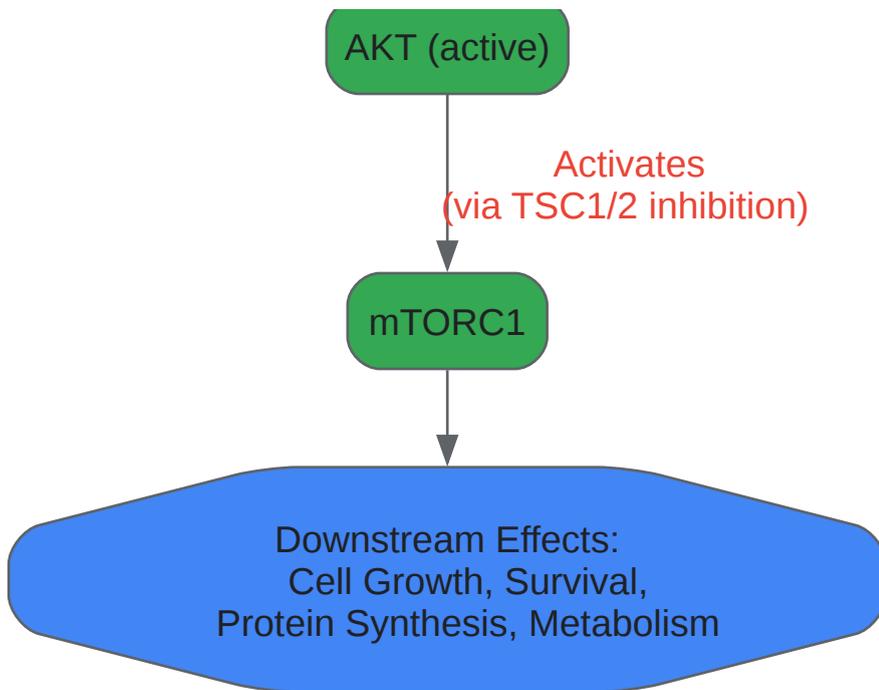
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Core Pathway Components and Mechanism

The **PI3K/AKT/mTOR (PAM) signaling pathway** is a highly conserved intracellular transduction network that regulates critical cellular processes, including survival, growth, proliferation, metabolism, and immune responses [1] [2]. Its core signaling mechanism is outlined below.





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Diagram of the core PI3K/AKT/mTOR signaling cascade and its key negative regulator, PTEN.

The pathway initiates when **growth factors** (e.g., EGF, VEGF, IGF) bind to **Receptor Tyrosine Kinases (RTKs)** on the cell surface [2] [3]. This binding induces dimerization and autophosphorylation of RTKs, recruiting and activating **PI3K** (Phosphoinositide 3-kinase) [1] [3].

Activated PI3K, a heterodimer of regulatory p85 and catalytic p110 subunits, phosphorylates the membrane lipid **PIP2** to generate the second messenger **PIP3** [2] [3]. PIP3 recruits **AKT** and **PDK1** to the membrane. AKT is fully activated through phosphorylation by **PDK1** and the **mTORC2** complex [2].

Activated AKT phosphorylates numerous downstream substrates. A key node is the activation of **mTORC1**, primarily achieved through AKT-mediated inhibition of the TSC1/TSC2 complex [2]. Activated mTORC1 promotes mRNA translation, lipid and nucleotide synthesis, and inhibits autophagy, thereby driving cell growth and proliferation [4].

The tumor suppressor **PTEN** is the primary negative regulator, dephosphorylating PIP3 back to PIP2, thus terminating the signal [1].

Dysregulation in Human Disease

Dysregulation of the PAM pathway is a hallmark of many diseases, particularly cancer, where it leads to uncontrolled cell growth and survival [1] [4]. The table below summarizes the primary mechanisms of pathway dysregulation.

Dysregulation Mechanism	Description	Key Examples in Cancer
RTK Overactivation	Overexpression/gain-of-function mutations in growth factor receptors cause constitutive pathway initiation [1].	EGFR, FGFR, PDGFR, VEGFR families in various cancers [1].
PI3K Mutation/Amplification	Gain-of-function mutations in <i>PI3KCA</i> (encodes p110 α) or gene amplification enhance lipid kinase activity [1].	<i>PI3KCA</i> is one of the most frequently mutated oncogenes (e.g., hotspots E545K, H1047R) in breast, colorectal, and other solid tumors [1] [5].
PTEN Loss of Function	Inactivation of the key negative regulator via mutation, deletion, or epigenetic silencing leads to PIP3 accumulation [1].	Common in breast, prostate, and endometrial cancers; often coexists with <i>PI3KCA</i> mutations [1] [6].
AKT Amplification/Mutation	Gene amplification or activating mutations (e.g., AKT1 E17K) sustain AKT signaling [1] [5].	Found in breast, ovarian, and colorectal cancers [1].
mTOR Hyperactivation	Upstream dysregulation or mutations in mTOR complex components lead to uncontrolled mTOR activity [1].	Promotes tumor growth across many cancer types [1].

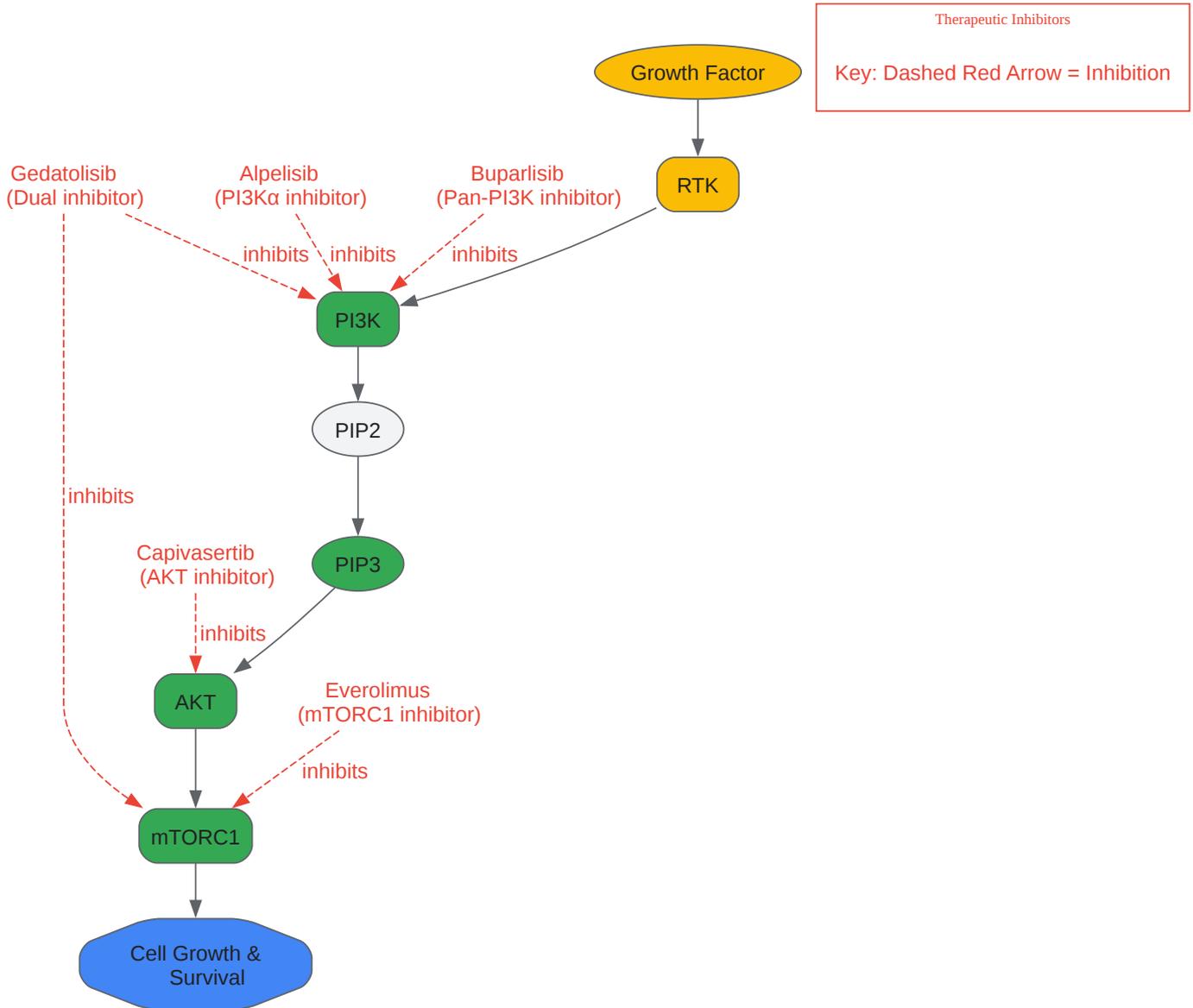
Beyond oncology, PAM pathway dysregulation is implicated in oral pathologies like oral squamous cell carcinoma [7] [8], osteoporosis [2], and ischemic stroke [9].

Therapeutic Targeting and Drug Development

Targeting the PAM pathway is a major focus in precision oncology. The table below summarizes the classes of targeted inhibitors, their targets, and representative agents.

Therapeutic Class	Molecular Target	Representative Agents	Key Clinical Context & Notes
PI3K Inhibitors	[5]	[5]	[5]
• Isoform-selective	PI3K α (p110 α catalytic subunit)	Alpelisib, GDC-0077	Approved for <i>PI3KCA</i> -mutant, HR+/HER2- breast cancer; avoids toxicity of pan-inhibitors [5].
• Pan-PI3K Inhibitors	All Class I PI3K isoforms	Buparlisib	Modest efficacy but significant toxicities (e.g., hyperglycemia) limit clinical use [5].
• Dual PI3K/mTOR Inhibitors	PI3K and mTOR kinase	Gedatolisib	Target multiple nodes; potential to overcome resistance; in clinical trials (e.g., NCT02684032) [5].
AKT Inhibitors	[5]	[5]	[5]
	AKT1/2/3 kinases	Capivasertib, Ipatasertib	Show promise in clinical trials; may be effective regardless of specific PAM pathway alteration [5].
mTOR Inhibitors	[5]	[5]	[5]
• Allosteric (mTORC1)	mTORC1 complex	Everolimus, Temsirolimus	Approved for HR+/HER2- breast cancer (everolimus) and renal cell carcinoma; can cause feedback loops [5].

The following diagram illustrates the specific points of inhibition for these therapeutic agents within the pathway.



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Diagram showing the action sites of major PI3K, AKT, and mTOR inhibitors on the signaling pathway.

A significant challenge is **therapeutic resistance**, which can arise from feedback loop reactivation, upstream RTK activation, or mutations in parallel pathways like RAS-MAPK [1] [5]. Current research focuses on **combination therapies**, such as pairing PAM inhibitors with endocrine therapy, CDK4/6 inhibitors, or immunotherapy to improve efficacy and overcome resistance [6] [5].

Key Experimental Methodologies

Studying the PAM pathway requires a multifaceted experimental approach. Here are detailed protocols for key methodologies cited in the literature.

- **Transcriptomic Profiling via Microarray [10]**
 - **Cell Culture & Treatment:** Culture human primary cells (e.g., retinal pigment epithelial cells) to confluency. Establish treatment groups: untreated control, inflammatory stimulus (e.g., LPS 1 $\mu\text{g/mL}$, 6h), inhibitor/drug (e.g., Tacrolimus 10 ng/mL , 6-24h), and combination treatment (LPS pre-treatment followed by drug).
 - **RNA Extraction & Purification:** Lyse cells in TRIzol reagent. Extract total RNA following the manufacturer's protocol. Further purify RNA using a column-based kit (e.g., RNeasy Mini Kit) with on-column DNase I digestion to remove genomic DNA.
 - **RNA Quality Control:** Assess RNA integrity by electrophoresis on a 1% agarose gel (sharp 18S and 28S ribosomal RNA bands indicate good integrity). Determine concentration and purity spectrophotometrically (A260/A280 ratio ~ 2.0 is ideal).
 - **Microarray Processing:** Synthesize double-stranded cDNA from high-quality RNA. Perform *in vitro* transcription to generate biotin-labeled cRNA. Fragment the cRNA and hybridize to the microarray chip (e.g., Affymetrix HG-U133_A2). Wash, stain, and scan the chip using a GeneChip Scanner.
 - **Data Analysis:** Analyze fluorescence intensity data with dedicated software (e.g., GeneChip Command Console). Generate a list of PI3K/AKT/mTOR-associated genes from databases like KEGG. Apply filters for significant differential expression (e.g., $|\text{Fold Change}| > 4.0$, $p < 0.05$).
- **Parallel microRNA (miRNA) Profiling [10]**
 - **miRNA Extraction:** Extract total RNA (including small RNAs) from cell lysates using a method compatible with miRNA retention (e.g., TRIzol).

- **miRNA Array Hybridization:** Profile miRNA expression using a specialized array (e.g., GeneChip miRNA 2.0 Array) following the manufacturer's protocol.
- **Bioinformatic Target Prediction:** Analyze differentially expressed miRNAs using prediction tools like TargetScan and miRanda to identify putative mRNA targets within the PI3K/AKT/mTOR pathway, revealing potential post-transcriptional regulatory networks.
- **Functional Validation via Protein Assay (ELISA) [10]**
 - **Sample Preparation:** Lyse cells from relevant treatment groups in a suitable protein extraction buffer containing protease and phosphatase inhibitors. Centrifuge to clear debris and quantify total protein concentration.
 - **ELISA Procedure:** Load equal amounts of protein into wells of a commercial ELISA kit specific for the target protein (e.g., COL1A1, PIK3CA). Follow kit instructions for incubation with capture antibody, detection antibody, and enzyme conjugate.
 - **Detection & Analysis:** Add enzyme substrate to develop a colorimetric signal. Measure absorbance using a microplate reader. Compare protein concentrations across treatment groups to validate transcriptomic findings at the protein level.

Future Research Directions

The future of PAM pathway research involves several key areas:

- **Next-Generation Inhibitors & Personalized Therapy:** Development of more specific inhibitors, mutant-specific agents, and biomarker-guided treatment strategies to improve efficacy and reduce toxicity [6].
- **Combination Therapies:** Rational design of combination regimens with endocrine therapy, CDK4/6 inhibitors, and immunotherapy to overcome resistance [6] [5].
- **Role in the Tumor Microenvironment (TME) & Immunomodulation:** Investigating the pathway's role in immune cell function and tumor immune evasion to enhance the efficacy of immunotherapies [4].
- **Epigenetic & Non-coding RNA Interactions:** Exploring the regulatory interplay between the PAM pathway, non-coding RNAs (miRNAs, lncRNAs), and epigenetic modifiers, offering novel therapeutic targets [4].
- **Expansion into Non-Oncologic Diseases:** Further elucidating the pathway's role in metabolic, neurological, and inflammatory diseases to identify new therapeutic applications [2] [9].

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To cite this document: Smolecule. [PI3K AKT mTOR signaling pathway overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548537#pi3k-akt-mtor-signaling-pathway-overview>]

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